molecular formula C11H12N2O2 B187017 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2549-19-1

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B187017
CAS RN: 2549-19-1
M. Wt: 204.22 g/mol
InChI Key: FLAQFBICEAEEOA-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a three-step reaction . In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) and compared with X-ray diffraction values . The conformational analysis results showed that the DFT-optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

In a study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT). The study revealed some physicochemical properties of the compound .

Scientific Research Applications

  • Anti-inflammatory and analgesic activities: Synthesized derivatives of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate have shown potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982); (Abignente et al., 1984); (Abignente et al., 1992).

  • Synthesis of fused triazines with potential biological activity: Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used to create substituted nitro carboxamidoimidazopyridines, leading to the development of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, a planar, angular tri-heterocycle (Zamora et al., 2004).

  • Synthesis of novel heterocyclic compounds: Research has demonstrated the utility of this compound in the synthesis of diverse heterocyclic compounds with potential biological activities (Bakhite et al., 2005); (Mohamed, 2014); (Mohamed, 2021).

  • Anti-hepatitis B virus activity: Ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives have shown significant potential in inhibiting the replication of hepatitis B virus (HBV) DNA (Chen et al., 2011).

  • Catalytic activities in chemical reactions: These compounds have been found to be effective catalysts in various chemical reactions, such as the oxidation of catechol (Saddik et al., 2012).

  • Inhibition of TNF-alpha expression in T cells: Derivatives of imidazo[1,2-a]pyridine, including those synthesized from this compound, have been evaluated for their ability to inhibit TNF-alpha promoter activity in T cells, showing potential as anti-inflammatory agents (Rether et al., 2008).

Future Directions

The future directions of research on Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate and related compounds could involve further exploration of their potential applications in medicinal chemistry, given their wide range of biological activity . Further studies could also focus on the development of new synthesis methods and the investigation of their mechanisms of action .

properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQFBICEAEEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353507
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2549-19-1
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-19-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminopyridine (15.0 g. 159.00 mmol) in dimethoxyethane (150 mL) was added NaHCO3 (14.72 g, 175 mmol) followed by ethyl 2-chloroacetoacetate (39.34 g, 239 mmol) at room temperature. After refluxing for 16 h the solvent was removed under reduced pressure. The residue was taken up in water (200 mL) and extracted with dichloromethane (2×200 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure afforded crude product which was further purified by column chromatography to give 20 g of the product as an off-white solid; 1H NMR (300 MHz, CDCl3) δ 1.44 (t, J=6.9 Hz, 3H), 2.72 (s, 3H), 4.43 (q, J=7.2 Hz, 2H), 6.98 (t, J=6.6 Hz, 1H), 7.38 (t, J=8.7 Hz, 1H), 7.62 (d, J=8.7 Hz, 1H), 9.31 (d, J=6.9 Hz, 1H); ESI-MS (m/z) 205.13 (MH)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
39.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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